molecular formula C14H20ClNO2 B2361400 N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide CAS No. 727674-62-6

N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide

Cat. No.: B2361400
CAS No.: 727674-62-6
M. Wt: 269.77
InChI Key: ULFYPRPOCVMQPB-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. It is primarily used in scientific research and various industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide typically involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate ester, which is then hydrolyzed to produce the corresponding acid. The final step involves the reaction of this acid with acetic anhydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Phenoxy acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-2-isopropylphenoxy)ethyl]acetamide
  • N-[2-(4-chloro-5-methylphenoxy)ethyl]acetamide
  • N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]propionamide

Uniqueness

N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required.

Properties

IUPAC Name

N-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-9(2)12-8-13(15)10(3)7-14(12)18-6-5-16-11(4)17/h7-9H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFYPRPOCVMQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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